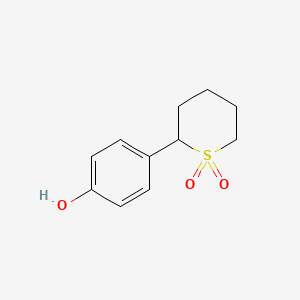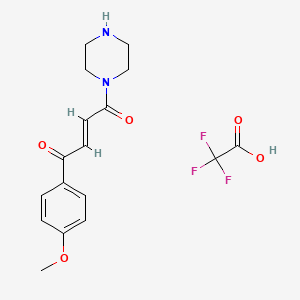![molecular formula C13H12Cl2O2 B15297101 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic hexanes. These compounds are known for their rigid and strained structures, which make them interesting candidates for various applications in synthetic and medicinal chemistry. The presence of the dichlorophenyl group adds to the compound’s unique chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions typically involve the use of a photochemical reactor and specific wavelengths of light to induce the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis method. This requires specialized equipment and careful control of reaction conditions to ensure consistent and high-yield production. The use of continuous flow reactors and advanced photochemical setups can facilitate the large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows for unique binding interactions with enzymes and receptors. The dichlorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the dichlorophenyl group.
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound with a different ring structure.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with different substituents on the bicyclo[2.1.1]hexane core.
Uniqueness
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. The combination of the rigid bicyclo[2.1.1]hexane core and the dichlorophenyl group makes this compound a valuable scaffold for various applications in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H12Cl2O2 |
|---|---|
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O2/c14-10-2-1-8(4-11(10)15)13-5-7(6-13)3-9(13)12(16)17/h1-2,4,7,9H,3,5-6H2,(H,16,17) |
Clé InChI |
PTXJXWYIBMUSGY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


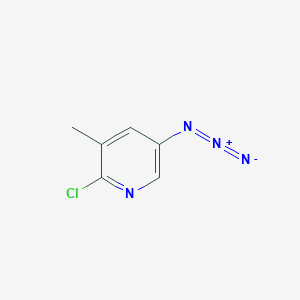
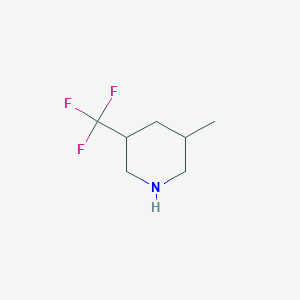
![1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

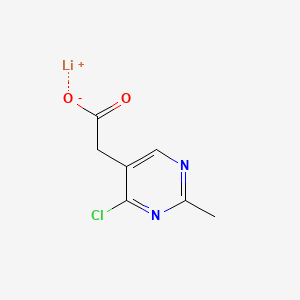
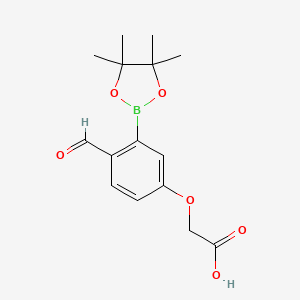
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
